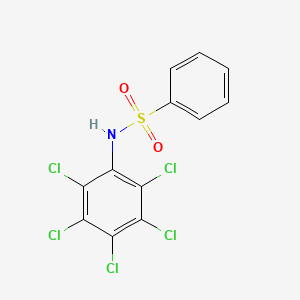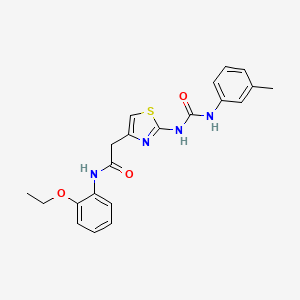![molecular formula C21H23N5OS B2435014 N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921540-05-8](/img/structure/B2435014.png)
N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The N-substituted (prop-2-yn-1-yl)amines were synthesized using a stepwise procedure .Molecular Structure Analysis
The molecular structure of the compound includes a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also contains a tolyl group, which is a functional group related to toluene .Chemical Reactions Analysis
Triazoles are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . They are commonly used in the synthesis of new bioactive molecules .Wissenschaftliche Forschungsanwendungen
Antimetabolites in Purine Biochemical Reactions
Compounds with the 1,2,3-triazole moiety, such as the compound , have beneficial properties as antimetabolites in purine biochemical reactions . This means they can interfere with the normal metabolic processes of purines, which are essential components of DNA and RNA. This property can be exploited in the development of drugs that target the metabolic pathways of certain diseases.
Antitrypanosomal Activity
These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Trypanosomiasis is a disease caused by a parasite, and compounds with the 1,2,3-triazole moiety can potentially be used to develop drugs to treat this disease.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include the compound , are known for their potent antileishmanial and antimalarial activities . Leishmaniasis and malaria are both diseases caused by parasites, and these compounds could potentially be used in the development of drugs to treat these diseases.
Anticancer Agents
There is evidence that 1,2,4-triazole derivatives, including the compound , can be promising anticancer agents . They have been evaluated against various human cancer cell lines and have shown promising cytotoxic activity.
Antimicrobial Agents
Compounds with the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate antibacterial activities . This suggests potential use in the development of new antibiotics.
Antiviral Agents
The 1,2,3-triazole moiety has also been utilized in the development of antiviral agents . This suggests potential use in the treatment of various viral infections.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-16-7-9-18(10-8-16)25-13-14-26-20(25)23-24-21(26)28-15-19(27)22-12-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZNJCSIOMOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione](/img/structure/B2434934.png)
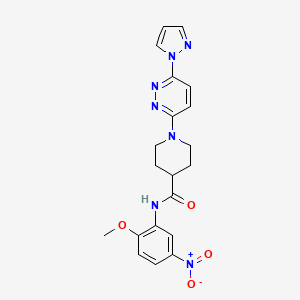
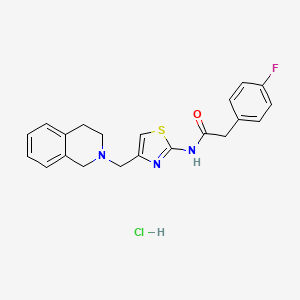
![3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434938.png)
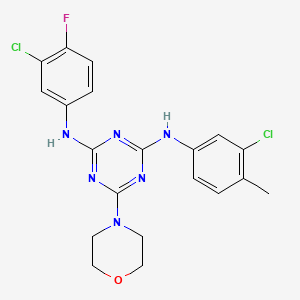

![(E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2434945.png)
![(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride](/img/structure/B2434946.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)
![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)
